![molecular formula C14H23NO3S B2397078 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine CAS No. 898646-05-4](/img/structure/B2397078.png)
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine, also known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMD 57033 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and metastasis. By inhibiting CA IX, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can decrease the levels of lactate and glucose in cancer cells, which are important energy sources for tumor growth. Additionally, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 for lab experiments is its high potency and selectivity for CA IX. This allows researchers to study the effects of CA IX inhibition on cancer cells without the interference of other enzymes. However, one of the limitations of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033. One area of interest is the development of more potent and selective CA IX inhibitors based on the structure of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033. Additionally, researchers are exploring the use of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in combination with other anti-cancer agents to enhance its efficacy. Finally, studies are being conducted to investigate the potential applications of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in other diseases, such as osteoporosis and glaucoma.
In conclusion, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 is a promising compound that has significant potential for the development of new anti-cancer agents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. With further research, {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 may prove to be a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl ethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 in high yields.
Wissenschaftliche Forschungsanwendungen
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is the use of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 as a potential anti-cancer agent. Studies have shown that {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine 57033 inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Eigenschaften
IUPAC Name |
2-ethoxy-N,N,4-trimethyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)12(10(2)3)9-14(13)19(16,17)15(5)6/h8-10H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSPPODOCPQJAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)

![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2396998.png)
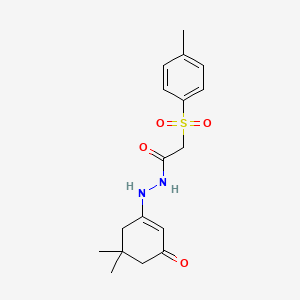
![1-(4-Fluorophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2397002.png)
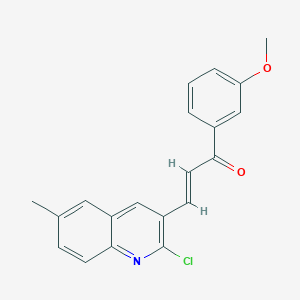
![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)

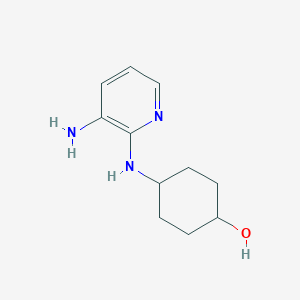
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)
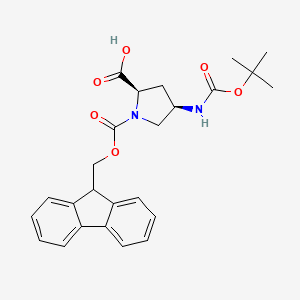
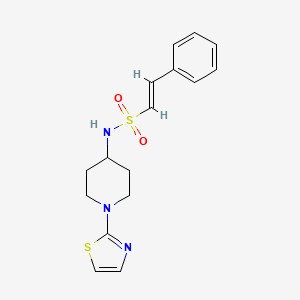

![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)